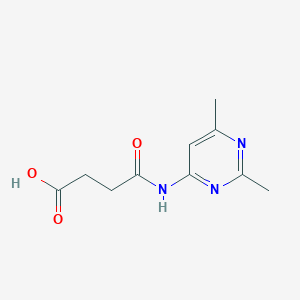
1-(4-nitrophényl)pipéridin-4-ol
Vue d'ensemble
Description
1-(4-Nitrophenyl)-4-piperidinol (NPP) is a synthetic molecule that has been extensively studied for its potential applications in the field of medicinal chemistry. It is a compound derived from the combination of nitrophenol and piperidine, two common organic molecules. NPP is a versatile compound that has been used in various scientific research applications, including drug delivery systems, organic synthesis, and other biochemical and physiological studies.
Applications De Recherche Scientifique
Chimie Médicinale : Développement d’Antagonistes
Le 1-(4-nitrophényl)pipéridin-4-ol sert d’intermédiaire clé dans la synthèse des dérivés de la pipéridine, qui sont essentiels au développement d’antagonistes pharmaceutiques . Ces composés ont été trouvés pour présenter une activité biologique significative, en particulier comme antagonistes pour divers récepteurs, ce qui peut être bénéfique dans le traitement de conditions telles que les allergies, l’asthme et l’hypertension.
Synthèse Organique : Dérivés de la Pipéridine
En synthèse organique, ce composé est utilisé pour créer une large gamme de dérivés de la pipéridine par le biais de réactions intra- et intermoléculaires . Ces dérivés sont importants pour la construction de molécules organiques complexes qui peuvent avoir des applications allant du développement de médicaments à la science des matériaux.
Pharmacologie : Recherche sur le Traitement du VIH
Les dérivés du this compound ont été étudiés pour leur potentiel dans le traitement du VIH. Les chercheurs ont synthétisé de nouveaux dérivés du pipéridin-4-ol et les ont évalués pour leurs activités antagonistes du CCR5, ce qui est une approche prometteuse dans les stratégies de traitement du VIH .
Science des Matériaux : Nanocatalyse
En science des matériaux, les dérivés de ce composé sont utilisés dans l’étude des nanocatalyseurs, qui sont essentiels au développement de nouveaux matériaux aux propriétés améliorées . Ces matériaux peuvent avoir des applications dans diverses industries, notamment l’électronique, les revêtements et le stockage d’énergie.
Chimie Analytique : Spectroscopie
Le this compound et ses dérivés sont caractérisés à l’aide de techniques spectroscopiques avancées telles que la RMN et la MS, qui sont des outils essentiels en chimie analytique pour identifier et quantifier les substances .
Biotechnologie : Découverte de Médicaments
Ce composé joue un rôle dans la recherche en biotechnologie, en particulier dans la découverte de médicaments, où il est utilisé comme un bloc de construction pour la synthèse de nouveaux composés ayant des effets thérapeutiques potentiels .
Synthèse Chimique : Solvants plus Ecologiques
La synthèse de dérivés de la pipéridine, y compris ceux dérivés du this compound, peut être réalisée en utilisant des solvants plus écologiques, contribuant à des processus chimiques plus durables . Cela s’aligne sur les principes de la chimie verte, visant à réduire l’impact environnemental de la fabrication chimique.
Safety and Hazards
Propriétés
IUPAC Name |
1-(4-nitrophenyl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c14-11-5-7-12(8-6-11)9-1-3-10(4-2-9)13(15)16/h1-4,11,14H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNPWPESLLCUROD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30346645 | |
| Record name | 1-(4-Nitrophenyl)-4-piperidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
79421-45-7 | |
| Record name | 1-(4-Nitrophenyl)-4-piperidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79421-45-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Nitrophenyl)-4-piperidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of 1-(4-Nitrophenyl)-4-piperidinol?
A1: 1-(4-Nitrophenyl)-4-piperidinol is a non-linear optical chromophore. [] The molecule features a piperidinol ring in a chair conformation. Importantly, the C-N-C portion of the piperidinol ring is nearly coplanar with the nitrophenyl ring system. This arrangement facilitates hydrogen bonding between the piperidinol hydroxy group and the nitro group in neighboring molecules within the crystal structure. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(Biphenyl-4-yloxy)-acetylamino]-acetic acid](/img/structure/B1299863.png)



![2'-Methyl-1H,1'H-[2,5']bibenzoimidazolyl-5-ylamine](/img/structure/B1299870.png)


![[(3-Chloro-2-methyl-phenyl)-methanesulfonyl-amino]-acetic acid](/img/structure/B1299879.png)





